Ethidium

Descripción general

Descripción

Homidium, también conocido como bromuro de etidio, es un derivado de la fenantridina que se usa comúnmente como agente intercalante en biología molecular. Es ampliamente reconocido por su aplicación como etiqueta fluorescente en la tinción de ácidos nucleicos, particularmente en técnicas como la electroforesis en gel de agarosa. Homidium también se ha utilizado en medicina veterinaria para tratar la tripanosomiasis en el ganado .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Homidium se puede sintetizar mediante el acoplamiento controlado de m-aminobenzamida diazotizada con la amina aromática primaria de cloruro de 3,8-diamino-5-etil-6-fenilfenantridinio. Este proceso implica la diazotización, que es una reacción química que introduce un grupo diazo en un compuesto, seguida de un acoplamiento con la amina aromática .

Métodos de producción industrial: La producción industrial de homidium generalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso está optimizado para el rendimiento y la pureza, asegurando que el producto final cumpla con los estándares requeridos para sus diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: Homidium experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Homidium se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: La reducción de homidium puede dar lugar a la formación de derivados dihidro.

Sustitución: Homidium puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden emplear varios nucleófilos en reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados:

Productos de oxidación: Varios derivados oxidados de homidium.

Productos de reducción: Derivados dihidro de homidium.

Productos de sustitución: Derivados de fenantridina sustituidos.

Aplicaciones Científicas De Investigación

Detection of Nucleic Acids

Ethidium Bromide as a Staining Agent

This compound bromide is primarily used to stain DNA and RNA in gel electrophoresis. When exposed to ultraviolet light, it fluoresces, allowing visualization of nucleic acid bands. This application is critical for techniques such as:

- Agarose Gel Electrophoresis : EtBr intercalates between base pairs of DNA, enabling the separation and analysis of DNA fragments based on size. The fluorescence intensity correlates with the amount of nucleic acid present, providing quantitative data.

- Polymerase Chain Reaction (PCR) Analysis : EtBr is used to verify the presence and size of PCR products by staining the amplified DNA.

| Application | Description | Key Benefits |

|---|---|---|

| Agarose Gel Electrophoresis | Staining DNA for visualization in gels | High sensitivity and resolution |

| PCR Analysis | Verification of amplified products | Quick and reliable results |

Cell Biology Applications

Inhibition of Mitochondrial DNA Replication

This compound bromide has been shown to reduce mitochondrial DNA copy number in proliferating cells. This property is exploited in veterinary medicine to treat trypanosomiasis in cattle by intercalating with kinetoplastid DNA, inhibiting its replication and thereby eliminating the parasite .

Chromosome Analysis

In cytogenetics, EtBr is utilized to enhance chromosome visibility during mitotic analysis. It aids in high-resolution banding techniques that allow for detailed examination of chromosomal structure and integrity .

Biochemical Research

Studying Drug-DNA Interactions

This compound bromide serves as a model compound for studying interactions between drugs and DNA. Its binding characteristics provide insights into the mechanisms of action for various therapeutic agents . Research has demonstrated that EtBr can alter the conformation and properties of DNA, which is crucial for understanding drug efficacy and designing new pharmaceuticals .

Molecular Dynamics Simulations

Recent studies utilizing molecular dynamics simulations have explored the interaction between this compound bromide and double-stranded DNA. These studies reveal that EtBr binds with high affinity, influencing the structural dynamics of DNA . Such insights are valuable for developing new intercalating agents with improved specificity and reduced toxicity.

Safety Considerations

Despite its widespread use, this compound bromide is a potent mutagen and requires careful handling. Laboratories must implement safety protocols to minimize exposure risks, including using protective equipment and proper disposal methods .

Case Study 1: High-Resolution Banding Analysis

A study demonstrated that adding this compound bromide during cell culture significantly improved chromosome elongation without affecting the mitotic index or quality of metaphase chromosomes. This method enhances the resolution for detecting chromosomal abnormalities in cancer research .

Case Study 2: Mitochondrial DNA Reduction

Research on cattle treated with this compound bromide showed a marked decrease in mitochondrial DNA copy number, leading to effective treatment outcomes for trypanosomiasis. This application highlights EtBr's utility beyond traditional molecular biology settings into veterinary medicine .

Mecanismo De Acción

Homidium ejerce sus efectos principalmente a través de la intercalación en ácidos nucleicos. Esta intercalación interrumpe la estructura normal del ADN, inhibiendo los procesos de replicación y transcripción. Homidium se dirige tanto al ADN del cinetoplasto (kDNA) como al ADN nuclear, lo que lleva a la inhibición de la replicación del ADN en los tripanosomas. Este mecanismo es responsable de sus efectos tripanocidas .

Compuestos Similares:

Cloruro de Isometamidio: Otro derivado de la fenantridina utilizado como agente tripanocida.

Aceturato de Diminazena: Un compuesto diamidina utilizado para tratar la tripanosomiasis.

Quinapirina: Un agente tripanocida con una estructura química diferente pero una aplicación similar.

Unicidad de Homidium: Homidium es único debido a su doble aplicación como etiqueta fluorescente en biología molecular y como agente tripanocida en medicina veterinaria. Su capacidad para intercalarse en ácidos nucleicos e interrumpir los procesos del ADN lo diferencia de otros compuestos con aplicaciones similares .

Comparación Con Compuestos Similares

Isometamidium Chloride: Another phenanthridine derivative used as a trypanocidal agent.

Diminazene Aceturate: A diamidine compound used to treat trypanosomiasis.

Quinapyramine: A trypanocidal agent with a different chemical structure but similar application.

Uniqueness of Homidium: Homidium is unique due to its dual application as both a fluorescent tag in molecular biology and a trypanocidal agent in veterinary medicine. Its ability to intercalate into nucleic acids and disrupt DNA processes sets it apart from other compounds with similar applications .

Actividad Biológica

Ethidium, particularly in its bromide form (this compound bromide or EtBr), is a potent intercalating agent widely used in molecular biology. Its biological activity encompasses various mechanisms, including its interactions with nucleic acids and implications in antitumor effects, neurotoxicity, and microbial analysis. This article explores the biological activity of this compound through experimental studies, case reports, and detailed research findings.

Intercalation with DNA and RNA

this compound bromide intercalates between base pairs of double-stranded DNA (dsDNA) and RNA, leading to significant fluorescence enhancement upon binding. The fluorescence increases approximately 25-fold for dsDNA and 21-fold for RNA, which makes EtBr a valuable tool for visualizing nucleic acids in laboratory settings . The binding affinity varies with ionic strength; at low ionic strength, EtBr binds weakly to dsDNA, while at higher concentrations, it stabilizes the DNA structure .

Inhibition of Polymerases

EtBr acts as a potent inhibitor of DNA polymerases due to its intercalation properties. This inhibition can disrupt DNA replication processes, making it useful in experimental settings to study DNA synthesis and repair mechanisms .

Antitumor Activity

Experimental Studies

this compound bromide has demonstrated significant antitumor effects in various animal models. In a study involving mice with specific tumor types (6C3HED-OG and L5178Y), treatment with EtBr resulted in up to a 200% increase in lifespan for the former and an 83% increase for the latter . These findings suggest that EtBr may possess unique mechanisms of action as an antitumor agent, potentially related to its ability to inhibit RNA-dependent DNA polymerase activity .

Neurotoxicity and Demyelination

Case Studies

this compound bromide has been utilized in research to model demyelination in the central nervous system. A study injected EtBr into the hippocampus of Wistar rats to assess its effects on cognition and myelination. Results indicated that rats receiving EtBr exhibited significant impairments in memory tasks compared to controls. Histological analysis revealed signs of oligodendrocyte apoptosis and disintegration of myelin sheaths within 7 days post-injection, highlighting the neurotoxic potential of EtBr .

Microbial Applications

This compound Monoazide (EMA)

A derivative of this compound, known as this compound monoazide (EMA), is employed in microbial studies to distinguish between live and dead cells. EMA selectively penetrates dead cells and binds to their DNA, preventing amplification during PCR processes. This technique has been effectively used to analyze bacterial communities in biogas plants, showcasing EMA's utility in environmental microbiology .

Summary of Research Findings

Propiedades

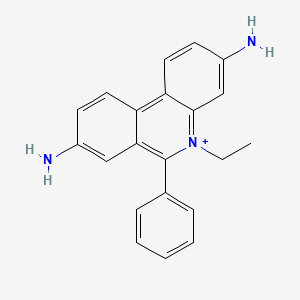

IUPAC Name |

5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14/h3-13,23H,2,22H2,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTANTQQOYSUMLC-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048487 | |

| Record name | Ethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3546-21-2 | |

| Record name | Ethidium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homidium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMIDIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN464416SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.